1-(1-benzyl-4-piperidinyl)-4-(4-methylcyclohexyl)piperazine oxalate
Overview
Description
1-(1-benzyl-4-piperidinyl)-4-(4-methylcyclohexyl)piperazine oxalate is a useful research compound. Its molecular formula is C25H39N3O4 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.29405673 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogues for Diagnostic and Therapeutic Applications
One study discusses analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography (PET) radiotracers, highlighting their development for oncology applications. These analogues are designed to have reduced lipophilicity, improving their utility in diagnostic imaging (Abate et al., 2011).
Potential Antipsychotic Properties
Another research effort explores the synthesis of piperazine, ethanediamine, and piperidine derivatives from a synthetic intermediate identified as a potential atypical antipsychotic. This work aims to improve the compound's potency and oral bioavailability, indicating the exploration of these derivatives for antipsychotic therapies (Bolós et al., 1996).
Antibacterial Agents
The synthesis and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including their preparation and evaluation against gram-negative bacteria, exemplify the pursuit of novel antibacterial agents. This research underscores the potential of such compounds in addressing resistant bacterial strains (Matsumoto & Minami, 1975).
Enzymatic Metabolism Studies
A study on the oxidative metabolism of Lu AA21004, a novel antidepressant, by various cytochrome P450 enzymes provides insights into the metabolic pathways of such compounds. Understanding the metabolism is crucial for the development of drugs with optimal efficacy and safety profiles (Hvenegaard et al., 2012).
Anti-Mycobacterial Activity
The review on piperazine and its analogues' anti-mycobacterial activity emphasizes the role of these compounds in combating Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This highlights the importance of piperazine-based molecules in developing new anti-TB medications (Girase et al., 2020).
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3.C2H2O4/c1-20-7-9-22(10-8-20)25-15-17-26(18-16-25)23-11-13-24(14-12-23)19-21-5-3-2-4-6-21;3-1(4)2(5)6/h2-6,20,22-23H,7-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZHQJVCPLCJKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.